N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-acetamide
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Overview
Description
N-[4-(Chlorodifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a dimethylpyrimidinylsulfanyl group via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chlorodifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorodifluoromethoxyphenyl Intermediate: This step involves the reaction of 4-chlorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate to form 4-(chlorodifluoromethoxy)phenol.
Synthesis of the Dimethylpyrimidinylsulfanyl Intermediate: This involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate alkylating agent to form the desired intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Chlorodifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-[4-(Chlorodifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(Chlorodifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Difluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(Trifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(Methoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-[4-(Chlorodifluoromethoxy)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with enhanced biological activity.
Properties
Molecular Formula |
C15H14ClF2N3O2S |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H14ClF2N3O2S/c1-9-7-10(2)20-14(19-9)24-8-13(22)21-11-3-5-12(6-4-11)23-15(16,17)18/h3-7H,8H2,1-2H3,(H,21,22) |
InChI Key |
MNXAPCWQMQECRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C |
Origin of Product |
United States |
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